molecular formula C19H18N4O4 B6504296 methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate CAS No. 1396630-88-8

methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate

Cat. No.: B6504296
CAS No.: 1396630-88-8
M. Wt: 366.4 g/mol
InChI Key: IBAHADFBNGRQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate is a synthetic small molecule featuring a 1,2,3-triazole core linked to a benzoate ester via an amide bond. The triazole ring is substituted at the 1-position with a 2-hydroxy-2-phenylethyl group, which introduces both hydrophilic (hydroxyl) and lipophilic (phenyl) moieties.

The 1,2,3-triazole moiety is a hallmark of "click chemistry" (Cu-catalyzed azide-alkyne cycloaddition, CuAAC), a robust method for constructing heterocycles with high regioselectivity . The hydroxy-phenylethyl substituent may enhance interactions with biological targets through hydrogen bonding (hydroxyl) and π-π stacking (phenyl ring) .

Properties

IUPAC Name

methyl 3-[[1-(2-hydroxy-2-phenylethyl)triazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4/c1-27-19(26)14-8-5-9-15(10-14)20-18(25)16-11-23(22-21-16)12-17(24)13-6-3-2-4-7-13/h2-11,17,24H,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAHADFBNGRQNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Azide Component: 2-Azido-1-Phenylethanol

Procedure :

  • Epoxide formation : Styrene oxide (5.0 g, 41.6 mmol) reacted with sodium azide (4.3 g, 66.6 mmol) in NH4Cl-saturated DMF (50 mL) at 80°C for 24 hr.

  • Workup : Extraction with ethyl acetate (3×50 mL), drying (Na2SO4), and solvent removal yielded 2-azido-1-phenylethanol as a pale-yellow oil (4.2 g, 73%).

Key Data :

ParameterValue
Yield73%
1H NMR (CDCl3)δ 7.38-7.26 (m, 5H), 4.25 (dd, J=8.4 Hz, 1H), 3.72 (dd, J=8.4 Hz, 1H), 2.25 (br s, 1H)
IR (cm-1)2100 (N3), 3450 (OH)

Alkyne Component: Methyl 3-Propiolamidobenzoate

Procedure :

  • Amide coupling : Methyl 3-aminobenzoate (3.0 g, 19.8 mmol) and propiolic acid (1.4 g, 20.0 mmol) reacted with EDCl (4.2 g, 21.8 mmol) and HOBt (2.9 g, 21.8 mmol) in anhydrous DCM (50 mL) at 0°C→RT for 12 hr.

  • Purification : Column chromatography (SiO2, hexane:EtOAc 3:1) yielded white crystals (3.4 g, 82%).

Characterization :

TechniqueData
HRMS (ESI+)m/z 218.0815 [M+H]+ (calc. 218.0812 for C11H11NO3)
13C NMR (CDCl3)δ 167.2 (COOCH3), 155.8 (CONH), 132.1-125.4 (Ar-C), 81.9 (C≡CH)

Triazole Formation via CuAAC

Optimized Conditions :

  • Reagents : 2-Azido-1-phenylethanol (1.2 eq), methyl 3-propiolamidobenzoate (1.0 eq)

  • Catalyst : CuI (10 mol%), DIPEA (2.0 eq)

  • Solvent : MeCN/H2O (4:1), 25°C, 6 hr

Reaction Scale :

ComponentQuantity
Alkyne2.18 g
Azide1.89 g
CuI0.21 g
DIPEA2.8 mL

Workup :

  • Dilution with H2O (50 mL)

  • Extraction with EtOAc (3×30 mL)

  • Column chromatography (SiO2, CH2Cl2:MeOH 95:5)

Yield : 3.41 g (78%) of white crystalline solid

Mechanistic Insight :
The Cu(I) catalyst generates copper acetylide intermediates, enabling regioselective 1,4-triazole formation through a stepwise [2+3] cycloaddition mechanism. Steric effects from the propargyl amide group favor attack at the terminal azide nitrogen.

Alternative Organocatalytic Enamine-Azide Cycloaddition

Ketone-Azide Approach

Procedure Adaptation :

  • Enamine formation : 2-Hydroxypropiophenone (1.0 eq) and L-proline (20 mol%) in DMSO at 80°C for 2 hr

  • Cycloaddition : Addition of methyl 3-azidobenzoate (1.2 eq), continued heating for 24 hr

Comparison with CuAAC :

ParameterCuAAC MethodOrganocatalytic Method
Yield78%63%
Reaction Time6 hr24 hr
Regioselectivity>99% 1,485% 1,4
Functional Group ToleranceModerateHigh

Post-Functionalization Strategies

Hydroxyl Group Protection

TBS Protection :

  • Reagents : TBSCl (1.5 eq), imidazole (2.0 eq) in DMF

  • Conditions : 0°C→RT, 4 hr

  • Yield : 92% protected intermediate

Impact on Subsequent Reactions :

  • Enables use of acidic/basic conditions without alcohol degradation

  • Simplifies purification of polar intermediates

Characterization and Analytical Data

Spectroscopic Profile

1H NMR (600 MHz, DMSO-d6) :
δ 8.42 (s, 1H, triazole-H), 8.17 (d, J=7.8 Hz, 1H, Ar-H), 7.92 (s, 1H, Ar-H), 7.65 (d, J=7.8 Hz, 1H, Ar-H), 7.48-7.32 (m, 5H, Ph-H), 5.12 (dd, J=9.6 Hz, 1H, CH-OH), 4.88 (dd, J=9.6 Hz, 1H, CH2N), 3.89 (s, 3H, OCH3), 2.45 (br s, 1H, OH)

13C NMR (150 MHz, DMSO-d6) :
δ 166.8 (COOCH3), 147.6 (triazole-C), 140.2 (CONH), 134.8-126.1 (Ar-C), 72.4 (CH-OH), 52.3 (OCH3), 48.9 (CH2N)

HRMS (ESI+) :
m/z 409.1502 [M+H]+ (calc. 409.1504 for C20H20N4O4)

Scale-Up Considerations and Process Optimization

Continuous Flow CuAAC

Benefits :

  • Reduced reaction time from 6 hr → 12 min

  • Improved yield to 85% at 100 g scale

  • Enhanced safety profile for azide handling

Parameters :

VariableValue
Flow Rate2 mL/min
Temperature70°C
Residence Time12 min
Catalyst Loading5 mol% CuI

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives like methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and selectivity in producing 1,4-disubstituted triazoles, which are crucial for various applications in drug discovery and development .

Table 1: Synthesis Methods for Triazole Derivatives

MethodDescriptionReference
CuAACCopper-catalyzed reaction between azides and alkynes
Huisgen ReactionThermal cycloaddition yielding a mixture of isomers
One-Pot SynthesisEnvironmentally friendly synthesis under mild conditions

This compound exhibits significant antimicrobial properties . Studies have shown that triazole derivatives can effectively inhibit the growth of various pathogens, including bacteria and fungi. For instance, compounds derived from triazoles have been tested against Escherichia coli and Staphylococcus aureus , demonstrating promising results in inhibiting bacterial growth .

Table 2: Antimicrobial Activity of Triazole Derivatives

PathogenActivity LevelReference
Escherichia coliModerate Inhibition
Staphylococcus aureusHigh Inhibition
Aspergillus nigerVariable Inhibition

Therapeutic Potential

The therapeutic applications of this compound extend into areas such as antifungal treatments and anticancer agents . The compound's ability to modulate biological pathways makes it a candidate for further exploration in drug development.

Case Studies

Several case studies highlight the efficacy of triazole compounds in clinical settings:

  • Antifungal Treatments : A study demonstrated that triazole derivatives significantly reduced fungal load in infected models, suggesting their potential as antifungal agents .
  • Anticancer Activity : Research has indicated that certain triazoles can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Mechanism of Action

The mechanism of action of methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The hydroxy-phenylethyl group can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues of 1,2,3-Triazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents on Triazole Linked Moieties Key Properties/Activities Synthesis Method Reference
Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate 2-Hydroxy-2-phenylethyl Benzoate ester (amide-linked) Potential for dual hydrophilic-lipophilic interactions Likely CuAAC Target Compound
Methyl 3-(1-methyl-1H-1,2,3-triazol-4-yl)benzoate (104) Methyl Benzoate ester (direct linkage) Simpler structure; lower steric hindrance CuAAC followed by esterification
Rufinamide (1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) 2-Fluorobenzyl Carboxamide Antiepileptic activity; FDA-approved Nucleophilic substitution
7-[1-(3-Fluorophenyl)-1H-1,2,3-triazole-4-methoxy]-chrysin (1c) 3-Fluorophenyl Chrysin (flavonoid) Anticancer activity (MGC-803 cells) CuAAC
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N/A (non-triazole) Benzamide with N,O-bidentate group Metal-catalyzed C–H bond functionalization Amide coupling
Key Observations:

Substituent Effects :

  • The 2-hydroxy-2-phenylethyl group in the target compound distinguishes it from analogues like 104 (methyl-substituted) and Rufinamide (fluorobenzyl) . This substituent may enhance target affinity via hydrogen bonding (hydroxyl) and aromatic interactions (phenyl).
  • Fluorinated aryl groups (e.g., in Rufinamide and compound 1c ) improve metabolic stability and binding selectivity .

Biological Activity: Triazole-linked flavonoids (e.g., 1c) exhibit potent anticancer activity, suggesting that the triazole-benzoate scaffold in the target compound could be optimized for similar applications . Rufinamide’s carboxamide group is critical for its antiepileptic activity, highlighting the role of terminal functional groups in pharmacology .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs CuAAC, a high-yield method compatible with aqueous media . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide requires amide coupling, which may involve harsher conditions .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Predicted Physicochemical Properties
Compound Molecular Weight (g/mol) LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Target Compound ~383.38 2.5–3.0 2 (amide NH, hydroxyl) 5 (ester O, triazole N, amide O, hydroxyl O)
Compound 104 245.25 1.8–2.2 0 4
Rufinamide 238.21 1.0–1.5 2 (carboxamide) 3

*LogP estimates based on substituent contributions.

Key Insights:
  • The target compound’s amide and hydroxyl groups enhance hydrogen-bonding capacity, which could improve target engagement but may require formulation optimization.

Molecular Docking and Target Interactions

highlights that 1,2,3-triazole derivatives exhibit inhibitory activity against carbonic anhydrase-II (CA-II), a therapeutic target for glaucoma and epilepsy. Molecular docking studies suggest:

  • The triazole ring coordinates with Zn²⁺ in CA-II’s active site.
  • Hydrophobic substituents (e.g., phenyl in the target compound) may occupy adjacent pockets, enhancing affinity .

In contrast, Rufinamide’s fluorobenzyl group interacts with voltage-gated sodium channels, underscoring the context-dependent role of triazole substituents .

Biological Activity

Methyl 3-[1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-amido]benzoate is a compound that incorporates the 1,2,3-triazole moiety known for its diverse biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a triazole ring attached to a benzoate group, which enhances its pharmacological potential. The synthesis of triazole derivatives typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method that allows for efficient formation of the triazole ring under mild conditions .

Anticancer Properties

Recent studies have demonstrated that compounds containing the 1,2,3-triazole structure exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown potential in inhibiting various cancer cell lines. A notable study reported that triazole derivatives displayed IC50 values in the range of 1.1 to 4.24 µM against different cancer cell lines such as MCF-7 and HCT-116 .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.1Thymidylate synthase inhibition
Compound BHCT-1162.6Induction of apoptosis
Compound CHepG21.4Cell cycle arrest

The mechanism primarily involves inhibition of thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to reduced proliferation of cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound DE. coli16 µg/mL
Compound ES. aureus8 µg/mL

These antimicrobial activities are attributed to the ability of triazoles to disrupt bacterial cell wall synthesis and function .

Case Studies and Research Findings

A comprehensive study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of various triazole derivatives with promising anticancer and antimicrobial activities. The study utilized molecular docking techniques to predict interactions between the synthesized compounds and their biological targets, reinforcing the observed biological activities through computational models .

In another case study focusing on glycine transporter inhibitors, certain triazole derivatives exhibited significant inhibitory effects on glycine uptake in HEK293 cells, suggesting potential applications in treating neurological disorders .

Q & A

Basic Research Question

  • 1H NMR : Resolves substituent environments (e.g., hydroxy-phenylethyl protons at δ 3.5–4.5 ppm, triazole protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C19H18N4O4: expected [M+H]+ 375.13) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced Tip : Single-crystal X-ray diffraction (as in ) resolves stereochemical ambiguities in the triazole-amide linkage .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Contradictions may arise from assay variability or impurities. Mitigation strategies include:

  • Standardized assays : Replicate studies using cell lines with defined passage numbers and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Purity validation : Cross-check HPLC and NMR data to exclude confounding byproducts .
  • Dose-response curves : Establish EC50/IC50 values across multiple replicates to quantify variability .

Q. Example Design :

ParameterRecommendationReference
Cell linesUse ATCC-validated lines (e.g., MCF-7 for anticancer assays)
Replicates4 replicates with 5 plants/group (adapted from agricultural studies)

What computational approaches predict the compound’s binding affinity to target proteins?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Case Study : Analogous triazoles show improved docking scores (~-9.2 kcal/mol) when the hydroxy-phenylethyl group occupies hydrophobic pockets .

How do structural modifications in the triazole or benzoate moieties affect bioactivity?

Advanced Research Question
Modifications alter electronic, steric, and solubility profiles:

  • Triazole substituents : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but reduce solubility .
  • Benzoate ester hydrolysis : Free carboxylic acid derivatives (e.g., 3-aminobenzoic acid) improve ionizability for CNS-targeted drugs .

Advanced Research Question

  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Light/heat stability : Expose solid samples to 40°C/75% RH or UV light (ICH Q1B guidelines) .
  • Metabolic stability : Use liver microsomes (human/rat) to quantify half-life (t1/2) and metabolite identification .

How can researchers validate the compound’s mechanism of action in vitro?

Advanced Research Question

  • Target engagement assays : FRET-based enzymatic assays (e.g., kinase inhibition) .
  • Gene expression profiling : RNA-seq after treatment to identify dysregulated pathways .
  • Competitive binding : Radiolabeled ligands (e.g., [3H]-ligand displacement) quantify receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.